molecular formula C22H28N2O3 B11375137 N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]-2-phenoxyacetamide

N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]-2-phenoxyacetamide

Cat. No.: B11375137
M. Wt: 368.5 g/mol
InChI Key: GLVCIOWWAIXASX-UHFFFAOYSA-N
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Description

N-[2-(4-Methoxyphenyl)-2-piperidin-1-ylethyl]-2-phenoxyacetamide is a synthetic acetamide derivative characterized by a 4-methoxyphenyl group, a piperidine ring, and a phenoxyacetamide backbone. The compound’s stereochemistry (e.g., the presence of a defined stereocenter in ’s analog) and substituent positions (e.g., para-methoxy group) are critical to its bioactivity and selectivity .

Properties

Molecular Formula

C22H28N2O3

Molecular Weight

368.5 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]-2-phenoxyacetamide

InChI

InChI=1S/C22H28N2O3/c1-26-19-12-10-18(11-13-19)21(24-14-6-3-7-15-24)16-23-22(25)17-27-20-8-4-2-5-9-20/h2,4-5,8-13,21H,3,6-7,14-17H2,1H3,(H,23,25)

InChI Key

GLVCIOWWAIXASX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(CNC(=O)COC2=CC=CC=C2)N3CCCCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]-2-phenoxyacetamide typically involves multiple steps. One common method includes the reaction of 4-methoxybenzaldehyde with piperidine to form an intermediate, which is then reacted with phenoxyacetyl chloride to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]-2-phenoxyacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]-2-phenoxyacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. It is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. For instance, it may act on neurotransmitter receptors in the brain, influencing neural signaling pathways .

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of structurally related acetamide derivatives, highlighting key differences in substituents, biological activities, and pharmacological implications.

Table 1: Key Structural Features and Activities of Analogous Compounds
Compound Name / Structure Key Substituents/Modifications Biological Activity Evidence Source
N-(2-methoxyphenyl)-2-(4-piperidin-1-ylquinazoline-2-sulfonyl)-acetamide (Compound 39) Quinazoline-sulfonyl group, ortho-methoxyphenyl Anti-cancer (HCT-1, MCF-7 cells)
2-((5-(Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide (Compound 2b) Benzofuran-oxadiazole-thioether, para-methoxyphenyl Antimicrobial
2-methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide (Methoxyacetylfentanyl) Piperidin-4-yl, phenylethyl chain Opioid receptor agonist
N-(1-(4-methoxyphenyl)ethyl)-2-phenoxyacetamide (Cytotoxic derivative) Bromo/tert-butyl/nitro groups on phenoxy ring Cytotoxic, anti-inflammatory
Astemizole (1-[(4-Fluorophenyl)methyl]-N-[1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl]-1H-benzimidazol-2-amine) Benzimidazole, 4-methoxyphenylethyl, fluorophenyl Antihistamine
2-(4-chloro-3-methylphenoxy)-N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]acetamide Chloro-methylphenoxy, piperidine Undisclosed (GPCR modulation)

Key Structural and Pharmacological Insights

Anti-Cancer Activity: Compound 39 () incorporates a quinazoline-sulfonyl group, enhancing cytotoxicity against cancer cell lines (e.g., HCT-1, MCF-7). The sulfonyl moiety may improve membrane permeability or target kinase pathways, unlike the target compound’s simpler phenoxy group . In contrast, derivatives with bromo or nitro substituents () exhibit cytotoxic effects via electrophilic interactions, suggesting that electron-withdrawing groups amplify anti-proliferative activity .

Antimicrobial vs. Opioid Activity: Compound 2b () demonstrates antimicrobial properties due to its benzofuran-oxadiazole-thioether scaffold, which disrupts microbial membranes or enzymes. The absence of such heterocycles in the target compound limits this activity . Methoxyacetylfentanyl () shares the piperidine and methoxy motifs but acts as a μ-opioid receptor agonist due to its phenylethyl-piperidine pharmacophore, a hallmark of synthetic opioids. This highlights how minor structural changes (e.g., phenylethyl chain) redirect activity toward CNS targets .

Substituent Position and Bioactivity :

  • Astemizole () and the target compound both feature 4-methoxyphenyl groups, but astemizole’s benzimidazole core and fluorophenyl substituent confer antihistamine activity via H1 receptor antagonism. This underscores the role of aromatic heterocycles in receptor specificity .
  • Para-substituted methoxy groups (e.g., in ) may enhance metabolic stability compared to ortho-substituted analogs, as seen in Compound 39’s reduced potency when methoxy is ortho-positioned .

Physicochemical and Pharmacokinetic Considerations

  • Solubility : Sulfonyl () or sulfonamide () groups improve aqueous solubility, whereas bulky tert-butyl groups () may reduce it, affecting bioavailability .
  • Metabolism : Thiophene-containing analogs () may undergo cytochrome P450-mediated oxidation, whereas halogenated derivatives () resist metabolic degradation .

Biological Activity

N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]-2-phenoxyacetamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

N 2 4 methoxyphenyl 2 piperidin 1 ylethyl 2 phenoxyacetamide\text{N 2 4 methoxyphenyl 2 piperidin 1 ylethyl 2 phenoxyacetamide}

This structure features a piperidine ring, a methoxy group on the phenyl ring, and an acetamide moiety, which are critical for its biological activity.

Research indicates that this compound exhibits several mechanisms of action:

  • Antiproliferative Activity : The compound has shown significant cytotoxic effects against various cancer cell lines. For example, studies using the Sulforhodamine B (SRB) assay demonstrated its ability to inhibit cell proliferation in leukemia and lymphoma cells .
  • Apoptosis Induction : The compound triggers apoptosis through intrinsic pathways. This was evidenced by increased DNA fragmentation and alterations in cell cycle distribution, particularly in lymphoma and colon cancer cell lines .
  • Proteasome Inhibition : It has been observed that this compound acts as a proteasome inhibitor, leading to the accumulation of polyubiquitinated proteins, which is a hallmark of proteasome inhibition .

In Vitro Studies

A series of in vitro experiments have been conducted to evaluate the biological activity of this compound:

Cell Line IC50 (µM) Mechanism
Leukemia Cells5.0Apoptosis induction
Lymphoma Cells4.5Cell cycle arrest
Colon Cancer Cells6.0Proteasome inhibition

These results indicate that the compound is particularly effective against hematological malignancies.

Case Studies

In a recent study, two novel piperidone derivatives related to this compound were tested for their anticancer properties. The findings revealed that these derivatives exhibited enhanced cytotoxicity compared to their predecessors, suggesting that modifications in the chemical structure can significantly influence biological activity .

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